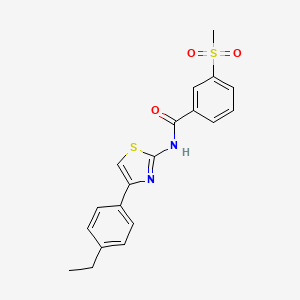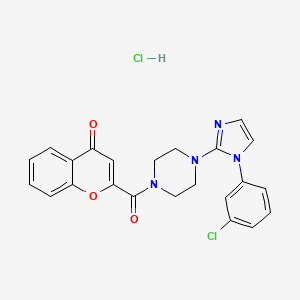![molecular formula C10H18O5S B2728886 1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate CAS No. 147767-55-3](/img/structure/B2728886.png)
1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate
Vue d'ensemble
Description
1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spiroacetal derivative that has been synthesized through various methods, and its potential applications in different fields have been explored. 5]decan-8-ylmethyl methanesulfonate.
Applications De Recherche Scientifique
Stereospecific Synthesis and Rearrangement
Steroidal spiroacetal methanesulfonate derivatives, containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system, when reduced, promote rearrangement to yield steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives. This process demonstrates the compound's applicability in stereospecific synthesis and rearrangement reactions, showcasing its versatility in creating complex steroidal frameworks with high regio- and stereoselectivity (Betancor et al., 1998).
Synthetic Intermediate for Organic Chemicals
1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, serves as a bifunctional synthetic intermediate widely utilized in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its production from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization highlights its significance in organic synthesis (Zhang Feng-bao, 2006).
Spirocyclization and Stereoselectivity
The condensation of α-anions derived from β-phenylsulfonyl dihydrofurans with γ-lactones for the one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes demonstrates the compound's application in spirocyclization processes. This methodology is noted for its high stereoselectivity at specific carbon positions, illustrating the compound's role in synthesizing spirocyclic structures (Carretero et al., 1994).
Organocatalytic Enantioselective Synthesis
The compound's utility extends to the organocatalytic enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (NCAL), demonstrating its versatility in enantioselective catalysis and synthesis of cyclic organic structures (Nguyen et al., 2012).
Microbial Metabolism
Research into the microbial metabolism of methanesulfonic acid, a related compound, provides insights into the biogeochemical cycling of sulfur and the utilization of methanesulfonate by aerobic bacteria. This study offers a glimpse into the environmental and biological implications of methanesulfonate and related compounds (Kelly & Murrell, 1999).
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
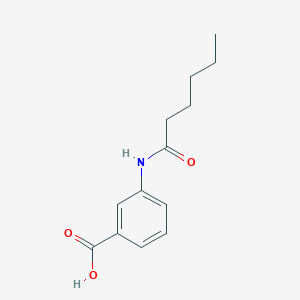
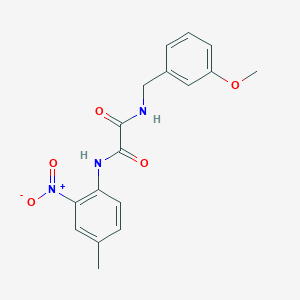
![Benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2728808.png)
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)

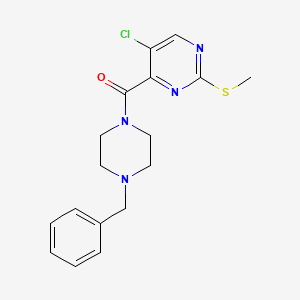
![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)
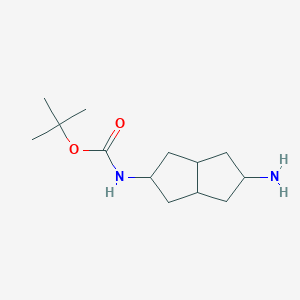
![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)
